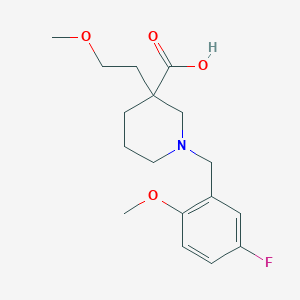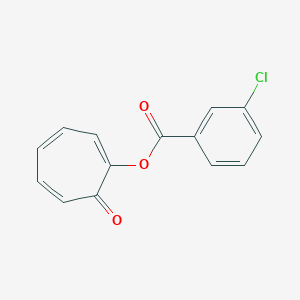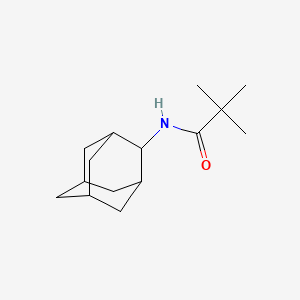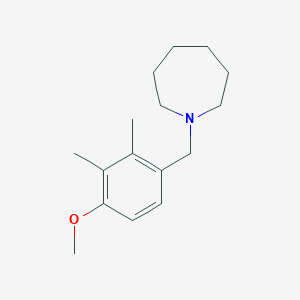![molecular formula C19H16FN3O B5685680 N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea, also known as GSK461364A, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 is an important regulator of cell division and is overexpressed in many types of cancer. GSK461364A has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea inhibits the activity of PLK1, a key regulator of cell division. PLK1 is involved in several stages of cell division, including mitotic entry, spindle formation, and cytokinesis. Inhibition of PLK1 by N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea leads to defects in these processes, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have anti-inflammatory properties. N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea for lab experiments is its specificity for PLK1. This allows researchers to study the role of PLK1 in various cellular processes. However, N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea has been reported to have off-target effects on other kinases, which can complicate data interpretation. Another limitation is the solubility of N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to increase its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea as a combination therapy with other anticancer agents. Further research could also explore the role of PLK1 in other cellular processes, such as DNA repair and apoptosis. Finally, studies could be conducted to investigate the potential of N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the urea bond between the 4-fluorophenylamine and 4-(4-pyridinylmethyl)phenylisocyanate. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mouse models have demonstrated that N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea can reduce tumor growth and increase survival rates.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-16-3-7-18(8-4-16)23-19(24)22-17-5-1-14(2-6-17)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZIHJVRGBBKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)
![(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5685630.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)
![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
